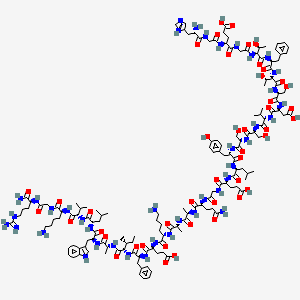
Mast Cell Degranulating Peptide HR-1
Descripción general
Descripción
Mast Cell Degranulating Peptide HR-1 is a biologically active peptide isolated from the venom of the giant hornet, Vespa orientalis . This peptide is known for its ability to degranulate mast cells, leading to the release of histamine and other mediators involved in allergic reactions . The peptide has a molecular formula of C71H133N19O15 and a molecular weight of 1492.97 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mast Cell Degranulating Peptide HR-1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The peptide is then lyophilized for storage and distribution.
Análisis De Reacciones Químicas
Types of Reactions: Mast Cell Degranulating Peptide HR-1 primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteases .
Common Reagents and Conditions: The peptide is stable in aqueous solutions at neutral pH but can be degraded by strong acids or bases. Enzymatic degradation typically involves proteases such as trypsin and chymotrypsin .
Major Products Formed: The primary products of hydrolysis are smaller peptide fragments and individual amino acids .
Aplicaciones Científicas De Investigación
Mast Cell Degranulating Peptide HR-1 has a wide range of applications in scientific research:
Mecanismo De Acción
Comparación Con Compuestos Similares
- Melittin (from bee venom)
- Mastoparans (from wasp venom)
- Apamin (from bee venom)
These peptides share similar biological activities but differ in their amino acid sequences and specific mechanisms of action .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSNGHGRWZEGQ-VDPGDIOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H133N19O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746720 | |
| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80533-94-4 | |
| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)





![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
